molecular formula C11H12F3N B13911368 N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine

N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine

Cat. No.: B13911368
M. Wt: 215.21 g/mol
InChI Key: FIKGWIYGMXVLMJ-UHFFFAOYSA-N
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Description

N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[420]octa-1(6),2,4-trienyl]methanamine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a bicyclic octatriene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic octatriene core, which can be achieved through a series of cyclization reactions involving aryl alkynes.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) under specific reaction conditions.

    N-Methylation: The final step involves the methylation of the amine group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine or thiol derivatives.

Scientific Research Applications

N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cellular membranes and interact with intracellular targets. The bicyclic structure provides rigidity and specificity in binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)benzylamine
  • N-methyl-4-(trifluoromethyl)benzylamine

Uniqueness

N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[420]octa-1(6),2,4-trienyl]methanamine is unique due to its bicyclic octatriene structure, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine

InChI

InChI=1S/C11H12F3N/c1-15-6-8-4-7-2-3-9(5-10(7)8)11(12,13)14/h2-3,5,8,15H,4,6H2,1H3

InChI Key

FIKGWIYGMXVLMJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1CC2=C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

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